molecular formula C9H14O2 B085479 2-Norbornaneacetic acid CAS No. 1007-01-8

2-Norbornaneacetic acid

Cat. No.: B085479
CAS No.: 1007-01-8
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-UHFFFAOYSA-N
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Description

1.1. Structure and Nomenclature 2-Norbornaneacetic acid (CAS: 1007-01-8) is a bicyclic carboxylic acid with the molecular formula C₉H₁₄O₂. Its IUPAC name is bicyclo[2.2.1]hept-2-ylacetic acid, reflecting its norbornane core (a bicyclo[2.2.1]heptane skeleton) with an acetic acid substituent at the 2-position . The rigid bicyclic structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and drug design.

1.2. Synthesis Methods The compound is synthesized via esterification or coupling reactions. For example, in the preparation of matrinic derivatives, this compound reacts with sulfonamide intermediates under dichloromethane (CH₂Cl₂) and triethylamine (TEA) catalysis, yielding products like 9i and 9j with 73% and 49% yields, respectively . Similarly, it is used to synthesize berberine derivatives (e.g., compound 2e) via acid-catalyzed esterification, albeit with lower yields (24%) due to steric hindrance .

Preparation Methods

Chemical Reactions Analysis

2-Norbornaneacetic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity
2-Norbornaneacetic acid has been studied for its antibacterial properties, particularly in the synthesis of triazolyl oxazolidinones. These compounds have shown promising results against various bacterial strains, making NBA a valuable scaffold for developing new antibiotics .

1.2 Cancer Treatment
The norbornene structure, including derivatives like this compound, has been explored for therapeutic applications in cancer treatment. Research indicates that norbornene derivatives can induce apoptosis in cancer cells and are effective against specific tumor types. For instance, compounds derived from norbornene have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, highlighting their potential as anticancer agents .

Polymer Science Applications

2.1 Monomer for Polymerization
this compound serves as a monomer in the synthesis of advanced polymers through various polymerization techniques, including ring-opening metathesis polymerization (ROMP). The unique structure of norbornene allows for the creation of polymers with high thermal stability and optical clarity, making them suitable for applications such as optical fibers and photoresist materials .

2.2 Functionalization of Polymers
The carboxylic acid functionality of NBA enables its use in modifying amine-containing compounds, such as lysine residues on proteins. This application is particularly relevant in biochemistry and materials science, where functionalized polymers can be utilized for drug delivery systems and tissue engineering .

Case Studies

Study Objective Findings
Porn-Ares et al. (1997)Investigated the apoptosis-inducing properties of norbornene derivativesDemonstrated significant reduction in tumor size in mammary tumors using norbornene-based compounds
Sigma-Aldrich StudyExamined the antibacterial activity of triazolyl oxazolidinones synthesized from NBAFound effective inhibition against various bacterial strains
Kim et al. (2005)Studied the polymerization of optically active norbornene carboxylic acid estersAchieved high yields of optically active polymers with significant optical rotation

Comparison with Similar Compounds

Physical and Chemical Properties

  • Purity : ≥96% (commercial grade) .
  • Melting Point : Decomposes at 223°C in derivatives like 9i .
  • Spectral Data : Distinct ¹H NMR signals include δ 2.29–2.23 (m, CH₂) and δ 1.62–1.44 (m, CH₂ groups) .

1.4. Applications 2-Norbornaneacetic acid is a key intermediate in pharmaceuticals. Its rigid structure enhances binding affinity in target molecules.

Structural Analogues

5-Norbornene-2-endo-acetic Acid

  • Structure: Features a norbornene (unsaturated bicyclo[2.2.1]hept-5-ene) core with an acetic acid group.
  • Molecular Formula: C₉H₁₂O₂ (vs. C₉H₁₄O₂ for this compound).
  • Reactivity: The double bond in norbornene enhances electrophilic addition reactivity, unlike the saturated norbornane .
  • Applications : Used in polymer crosslinking due to its diene structure .

2-Amino-3,6-dihydroxynorbornanecarboxylic Acid

  • Structure: Polyhydroxylated norbornane with amino and carboxylic acid groups.
  • Polarity: Increased hydrophilicity due to hydroxyl groups, contrasting with the hydrophobic norbornane core of this compound .
  • Biological Relevance : Enhanced solubility improves bioavailability for neurological applications .

Functional Analogues

Norbornene Derivatives (e.g., 5-vinyl-2-norbornene)

  • Function : Used in polymerization and material science.
  • Key Difference : Lacks the acetic acid moiety, limiting its utility in drug synthesis but favoring industrial applications (e.g., adhesives) .

2-exo-Norborneol

  • Structure: Alcohol derivative of norbornane.
  • Physical Properties: Melts at 127–128°C, lower than this compound derivatives due to reduced hydrogen bonding .
  • Synthesis: Derived from saponification of 2-exo-norbornyl formate, highlighting divergent synthetic pathways compared to acid derivatives .

Data Tables

Compound Molecular Formula Melting Point (°C) Key Applications Reactivity Notes Reference
This compound C₉H₁₄O₂ 223 (dec.) Pharmaceutical synthesis High steric hindrance
5-Norbornene-2-endo-acetic acid C₉H₁₂O₂ N/A Polymer chemistry Electrophilic addition
2-exo-Norborneol C₇H₁₂O 127–128 Organic intermediates Hydrogen bonding

Biological Activity

2-Norbornaneacetic acid (C9H14O2), a bicyclic compound, has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular structure can be represented as follows:

  • Chemical Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 1007-01-8

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects on TNF-α-induced NF-κB activation, a key pathway in inflammatory responses. The compounds tested showed an inhibitory rate of approximately 90% at a concentration of 5 μM, outperforming traditional anti-inflammatory agents like Berberine .

Table 1: Inhibitory Effects of this compound Derivatives on NF-κB Activation

CompoundInhibition Rate (%)Concentration (μM)
2d965
2e905
2i885
BBR365

The mechanism of action involves the impairment of IκB kinase (IKK) phosphorylation and the subsequent degradation of IκBα, which prevents NF-κB translocation to the nucleus and its role in gene expression related to inflammation .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against Mycobacterium tuberculosis, revealing that derivatives of this compound showed promising inhibitory effects on bacterial growth. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of approximately 10 μM against M. tuberculosis strains .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μM)Activity Against
JSF-216410Mycobacterium tuberculosis
BAS01237231≤12.5Mycobacterium tuberculosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : By inhibiting IKK phosphorylation, the compound prevents the activation of NF-κB, which is crucial for the expression of pro-inflammatory cytokines such as IL-6 and IL-8.
  • Antibacterial Mechanism : The compound's derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Case Study: Anti-inflammatory Potential

In a controlled experiment involving human cell lines, compounds derived from this compound were tested for their cytotoxicity and anti-inflammatory effects. The results indicated that these compounds did not significantly affect cell viability at concentrations up to 20 μM while effectively inhibiting inflammatory markers . This suggests a favorable therapeutic window for potential clinical applications in treating inflammatory diseases.

Case Study: Tuberculosis Treatment

Another study explored the use of derivatives in treating tuberculosis. The compounds were assessed for their ability to inhibit M. tuberculosis growth in vitro. The promising results indicate that these derivatives could serve as leads for developing new antitubercular agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Norbornaneacetic acid, and how can purity be validated experimentally?

  • Methodological Answer : The synthesis of this compound typically involves norbornene derivatives as starting materials, with acetic acid functionalization under controlled conditions. For example, describes a procedure where this compound is synthesized via esterification or amidation reactions, achieving yields up to 73%. Purity validation requires techniques like:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold).
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., δ 2.21–2.13 ppm for norbornane protons ).
  • Melting Point Analysis : Compare observed values (e.g., 134–138°C for derivatives) with literature data .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer : Contradictions in melting points (e.g., 134–138°C in vs. 223°C decomposition in ) may arise from stereoisomerism or hydration states. To resolve this:

  • Replicate Synthesis : Standardize reaction conditions (solvent, temperature, purification methods).
  • Differential Scanning Calorimetry (DSC) : Quantify thermal behavior under inert atmospheres.
  • X-ray Crystallography : Confirm crystal packing differences between stereoisomers .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should follow protocols from acid/base reaction frameworks ( ):

  • UV-Vis Spectroscopy : Monitor degradation products at λmax 210–300 nm.
  • pH Titration : Measure pKa values to assess protonation states.
  • Accelerated Stability Testing : Expose samples to extreme pH (1–13) and analyze via LC-MS for decomposition pathways.

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : Advanced studies require:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Molecular Dynamics Simulations : Simulate steric effects from the norbornane scaffold on transition states.
  • Comparative Analysis : Validate computational results against experimental kinetic data (e.g., rate constants in ) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives (e.g., anti-viral vs. cytotoxic effects)?

  • Methodological Answer : Conflicting bioactivity (e.g., anti-influenza activity in vs. cytotoxicity) requires:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl groups) and test in cell-based assays.
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC50 thresholds for therapeutic windows).
  • Dose-Response Curves : Differentiate specific activity from nonspecific toxicity using Hill slope analysis .

Q. How can researchers design experiments to probe the stereochemical influence of this compound in enantioselective catalysis?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using Chiralpak® columns.
  • Circular Dichroism (CD) : Correlate optical activity with catalytic efficiency.
  • Kinetic Resolution Experiments : Compare reaction rates of (R)- and (S)-enantiomers in asymmetric synthesis .

Q. Data Contradiction and Gap Analysis

Q. Why do some studies omit mechanistic details for this compound’s role in organocatalysis?

  • Methodological Answer : Gaps in mechanistic data (e.g., focuses on synthesis, not catalysis) suggest:

  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps.
  • In Situ Spectroscopy : Employ IR or Raman to detect intermediate species.
  • Collaborative Studies : Cross-reference catalysis literature (e.g., bicyclic frameworks in ) to infer mechanisms .

Q. Methodological Frameworks

Q. How to integrate this compound into multi-step syntheses while minimizing side reactions?

  • Methodological Answer :

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., acetic acid moiety) with tert-butyl esters.
  • Flow Chemistry : Control reaction exothermicity and residence time.
  • Real-Time Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR™ .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBMPWRHCWNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905673
Record name (Bicyclo[2.2.1]heptan-2-yl)acetic acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-01-8, 6485-19-4
Record name Bicyclo[2.2.1]heptane-2-acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norborn-2-ylacetic acid
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Record name 2-Norbornaneacetic acid
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Record name 1007-01-8
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Record name (Bicyclo[2.2.1]heptan-2-yl)acetic acid
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Record name Norborn-2-ylacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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